2-Chloro-4-nitrobenzotrifluoride
Overview
Description
2-Chloro-4-nitrobenzotrifluoride: is an organic compound with the molecular formula C7H3ClF3NO2 . It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fourth position. This compound is known for its applications in various chemical industries, particularly as an intermediate in the synthesis of other chemical products.
Scientific Research Applications
2-Chloro-4-nitrobenzotrifluoride is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.
Biology: In the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It is postulated that the compound acts as an electron donor, facilitating the donation of electrons to other molecules .
Mode of Action
2-Chloro-4-nitrobenzotrifluoride, also known as 2-CNTFB, is believed to interact with its targets by donating electrons . This distinctive property enhances its efficacy in the synthesis of various organic compounds .
Biochemical Pathways
The biochemical pathway of this compound involves the conversion of 2C4NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . This process is catalyzed by HnpAB, a two-component FAD-dependent monooxygenase . The BT ring is then cleaved by HnpC, a BT 1,2-dioxygenase, forming maleylacetate .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good absorption and distribution characteristics.
Action Environment
Its stability at ambient temperature suggests that it may be relatively stable under normal environmental conditions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-nitrobenzotrifluoride typically involves the nitration of 2-Chlorobenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions. The general reaction scheme is as follows:
2-Chlorobenzotrifluoride+HNO3+H2SO4→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors with precise control over reaction conditions. The process includes the following steps:
Mixing: 2-Chlorobenzotrifluoride is mixed with a nitrating mixture of concentrated nitric acid and sulfuric acid.
Reaction: The mixture is maintained at a controlled temperature to ensure complete nitration.
Separation: The reaction mixture is then separated, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst.
Major Products:
Reduction: 2-Chloro-4-aminobenzotrifluoride.
Substitution: Various substituted benzotrifluoride derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-Chlorobenzotrifluoride: Lacks the nitro group, making it less reactive towards nucleophiles.
2,4-Dichlorobenzotrifluoride: Contains an additional chlorine atom, altering its reactivity and applications.
2-Chloro-5-nitrobenzotrifluoride: The nitro group is positioned differently, affecting its chemical behavior.
Uniqueness: 2-Chloro-4-nitrobenzotrifluoride is unique due to the specific positioning of the chlorine and nitro groups, which imparts distinct reactivity patterns and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-chloro-4-nitro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTWHSMEZCFDOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381220 | |
Record name | 2-Chloro-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151504-80-2 | |
Record name | 2-Chloro-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 151504-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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